Sustained-Release PK Profile of Buflomedil Pyridoxal Phosphate vs. Standard Buflomedil
A sustained-release (SR) formulation of buflomedil pyridoxal phosphate (BPP) demonstrates significantly slower absorption kinetics compared to a standard immediate-release buflomedil formulation. The SR formulation reaches a maximum plasma concentration (Cmax) of approximately 467 ng/mL at a Tmax of about 3 hours, whereas the standard formulation reaches its peak concentration in approximately 1.5 hours [1].
| Evidence Dimension | Absorption Kinetics (Time to Peak Concentration, Tmax) |
|---|---|
| Target Compound Data | Tmax ≈ 3 hours; Cmax ≈ 467 ng/mL (400 mg oral dose, SR formulation) |
| Comparator Or Baseline | Standard Buflomedil Formulation: Tmax ≈ 1.5 hours |
| Quantified Difference | Tmax is delayed by ~1.5 hours (100% increase) |
| Conditions | Single oral dose (400 mg) in healthy human volunteers; gas chromatographic analysis [1] |
Why This Matters
This quantifiable difference in absorption kinetics is critical for researchers developing or procuring compounds for studies requiring prolonged drug exposure or reduced dosing frequency.
- [1] de Bernardi di Valserra M, Germogli R, Feletti F, Covini D, Borgonovo E. (1992). Pharmacokinetics of a sustained release formulation of pyridoxal phosphate of buflomedil after single or repeated oral doses in healthy volunteers. Arzneimittelforschung, 42(5):632-6. View Source
